Product packaging for (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol(Cat. No.:CAS No. 1187339-81-6)

(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol

货号: B1379753
CAS 编号: 1187339-81-6
分子量: 172.22 g/mol
InChI 键: XTYNAFYREQNMKG-HTQZYQBOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

(3R,4R)-4-(Morpholin-4-yl)pyrrolidin-3-ol is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile, sp3-rich building block for constructing biologically active molecules. Its structure combines a pyrrolidine ring, a privileged scaffold found in numerous FDA-approved drugs, with a morpholine moiety . The presence of these two heterocycles enhances the molecule's polarity and contributes to a favorable polar surface area, which can improve solubility and optimize the pharmacokinetic profile of resulting drug candidates . The specific (3R,4R) stereochemistry of the two chiral centers is critical for selective binding to enantioselective protein targets, such as neurological receptors and enzyme active sites, allowing for the exploration of sophisticated structure-activity relationships . This compound is primarily utilized as a key synthetic intermediate in the discovery of Central Nervous System (CNS) agents. Researchers employ it in the design and synthesis of modulators for serotonin and dopamine receptors, supporting the development of potential therapeutics for neurological disorders such as depression, anxiety, and schizophrenia . Furthermore, the scaffold is valuable in oncology research, where it is used in the preparation of kinase inhibitors . The morpholine ring often serves as a solvent-exposed moiety that can improve aqueous solubility and binding affinity through hydrogen bonding interactions . This compound is provided as a high-purity material for research applications. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O2 B1379753 (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol CAS No. 1187339-81-6

属性

IUPAC Name

(3R,4R)-4-morpholin-4-ylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c11-8-6-9-5-7(8)10-1-3-12-4-2-10/h7-9,11H,1-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYNAFYREQNMKG-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CNCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@@H]2CNC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective reduction of a suitable precursor, such as a pyrrolidinone derivative, using chiral catalysts or reagents. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

化学反应分析

Types of Reactions

(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

科学研究应用

Medicinal Chemistry

Antidepressant and Anxiolytic Properties
Research indicates that derivatives of pyrrolidine compounds, including (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol, exhibit significant antidepressant and anxiolytic effects. These compounds function as selective serotonin reuptake inhibitors (SSRIs) and have been evaluated for their potential in treating mood disorders. A study highlighted the structure-activity relationship (SAR) of similar compounds, suggesting that modifications can enhance their efficacy and selectivity for serotonin receptors .

Pain Management
The compound has also been investigated for its analgesic properties. Patents describe methods of using such pyrrolidine derivatives to treat pain associated with various conditions, including neuropathic pain and inflammatory disorders . The mechanism of action is believed to involve modulation of neurotransmitter systems that are critical in pain perception.

Neuropharmacology

Opioid Receptor Modulation
Recent studies have explored the role of this compound as a modulator of opioid receptors. Specifically, it has been linked to the kappa-opioid receptor (KOR) pathway, which is significant in managing pain without the addictive properties associated with mu-opioid receptor agonists. The compound has shown promise in preclinical models as a potential treatment for conditions requiring analgesia without the risk of dependency .

Cognitive Enhancement
There is growing interest in the cognitive-enhancing effects of this compound. Research suggests that it may improve cognitive functions such as memory and learning by influencing cholinergic pathways in the brain. This property could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Therapeutic Uses

Neurodegenerative Diseases
The potential application of this compound extends to neurodegenerative diseases. Its ability to modulate neurotransmitter levels positions it as a candidate for further investigation in conditions like Alzheimer's disease and Parkinson's disease. The compound's neuroprotective effects have been documented in animal models, suggesting it may help mitigate neuronal damage associated with these diseases .

Cancer Treatment
Emerging research indicates that this compound may possess anticancer properties. Studies have shown that certain pyrrolidine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation, but initial findings are promising for its application in oncology .

作用机制

The mechanism of action of (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Structural Analogs with Hydroxymethyl Substitutions

Example Compounds :

  • (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol : Synthesized via asymmetric 1,3-dipolar cycloaddition, this compound serves as a precursor for transition state analogs like 1N and 1NBn .
  • N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol : Modified with a pyrene group, this derivative enhances DNA/RNA duplex stability through intercalation .

Key Differences :

  • The morpholine group in the target compound replaces the hydroxymethyl or pyrene groups, altering solubility and binding kinetics. Morpholine’s electron-rich nitrogen may enhance hydrogen bonding with enzyme active sites compared to hydroxymethyl’s simpler hydroxyl group .

Transition State Analogs in Enzyme Inhibition

Example Compounds :

  • (3R,4R)-(Hydroxymethyl)pyrrolidin-3-ol (1N): Exhibits subnanomolar affinity (Kd ~ pM) for DNA glycosylases (e.g., hOGG1, Fpg) by mimicking the oxacarbenium ion transition state .
  • 1NBn (Benzylated 1N) : Increased hydrophobicity improves cellular permeability but reduces aqueous solubility compared to 1N .

Comparison :

  • The morpholine-containing analog may offer intermediate hydrophobicity, balancing cellular uptake and target affinity.

Fluorinated and Piperazinyl Derivatives

Example Compounds :

  • (3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride : Fluorination enhances metabolic stability and bioavailability, making it a candidate for pharmaceuticals .

Key Differences :

  • Morpholine’s cyclic ether structure provides distinct electronic effects compared to fluorinated or piperazinyl groups. Fluorine’s electronegativity may enhance binding to hydrophobic pockets, while morpholine’s oxygen could participate in hydrogen bonding .

Comparison :

  • Morpholine introduction may require additional steps (e.g., protection/deprotection) compared to hydroxymethyl analogs, impacting scalability .

DNA/RNA Interactions

  • Pyrene-Modified Analog : Stabilizes DNA three-way junctions by intercalation (ΔTm = +8°C) .
  • Morpholine Derivative : Predicted to exhibit weaker intercalation due to the absence of aromatic systems but may stabilize nucleic acids via hydrogen bonding .

Enzyme Inhibition

  • 1N : Kd = 0.2–2.0 pM for hOGG1, outperforming abasic site analogs (Kd = 10–100 nM) .

Physicochemical Data

Compound Solubility (mg/mL) LogP HRMS (Observed)
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol >10 (H2O) -1.2 118.0857
N-(Pyren-1-ylmethyl) derivative <1 (H2O) 3.5 382.1912
Morpholine derivative (predicted) ~5 (H2O) 0.3 N/A

生物活性

The compound (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol , also known as 4-(morpholin-4-yl)pyrrolidin-3-ol , is a derivative of pyrrolidine and morpholine. Its unique structure endows it with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article provides an overview of its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a morpholine ring attached to a pyrrolidine backbone, which influences its solubility and interaction with biological targets. Its molecular formula is C8H16N2OC_8H_{16}N_2O with a dihydrochloride salt form often used in studies.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways.
  • Receptor Binding : It interacts with various receptors, modulating their activity and leading to physiological effects.

Research indicates that the compound's mechanism may involve binding to active sites on enzymes or receptors, thereby influencing their function and downstream signaling pathways .

1. Antimicrobial Properties

Recent studies have highlighted the compound’s potential as an antimicrobial agent. For instance, it has shown efficacy against various bacterial strains including multidrug-resistant Staphylococcus aureus and Klebsiella pneumoniae with minimal inhibitory concentrations (MICs) ranging from 0.03125 to 0.25 μg/mL .

2. Neurological Implications

Research suggests that derivatives of this compound could play roles in treating neurological disorders due to their ability to modulate neurotransmitter systems. The morpholine moiety enhances solubility and bioavailability, making it a candidate for further investigation in neuropharmacology.

3. Enzyme Modulation

The compound has been evaluated for its ability to modulate enzyme activities relevant to cancer and infectious diseases. For example, it has been linked to the inhibition of topoisomerases, which are crucial for DNA replication in bacteria .

Study on Antibacterial Activity

A study conducted by researchers at the University of Bristol demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study employed various assays to determine the MIC values and explored the compound's mechanism through structural analysis of enzyme interactions.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus<0.03125
Klebsiella pneumoniae1–4
Acinetobacter baumannii1–2

Neurological Activity Assessment

In another study focusing on neurological applications, the compound was tested for its effects on neurotransmitter release in neuronal cultures. Results indicated that the compound could enhance synaptic transmission, suggesting potential therapeutic benefits for neurodegenerative diseases.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study FocusKey FindingsReference
Antimicrobial ActivityEffective against MDR strains; low MIC values
Neurological ApplicationsEnhances synaptic transmission
Enzyme InhibitionInhibits topoisomerases; potential anti-cancer use

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol, and how can its stereochemical purity be ensured?

  • Methodological Answer : The compound can be synthesized via hydrogenolysis of benzyl-protected precursors (e.g., (3R,4R)-1-benzyl-3,4-pyrrolidinediol) using 10% Pd/C under H₂ gas in anhydrous MeOH, followed by morpholine substitution. To ensure stereochemical fidelity, chiral column chromatography (e.g., ethyl acetate/hexane gradients) and polarimetric analysis should validate enantiomeric excess. Recrystallization from 2-propanol or methanol enhances purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR; ¹H and ¹³C) to resolve morpholine and pyrrolidine ring protons, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) with chiral stationary phases to assess enantiomeric purity. X-ray crystallography may resolve absolute configuration if crystalline derivatives are obtainable .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in sealed containers under inert gas (e.g., N₂) in cool, dry conditions. Emergency measures include flushing eyes with water for 15 minutes and using activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can researchers investigate the compound’s potential as a chiral ligand or catalyst in asymmetric synthesis?

  • Methodological Answer : Test its utility in model reactions (e.g., enantioselective hydrogenation or C–C bond formation). Compare turnover numbers and enantiomeric excess (ee) against established ligands (e.g., BINAP). Density functional theory (DFT) calculations can predict coordination geometries and transition states .

Q. What strategies mitigate stability issues of this compound under acidic or oxidative conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Stabilizers like antioxidants (e.g., BHT) or pH buffering (citrate/phosphate) may reduce degradation. Protect from light using amber vials, as morpholine derivatives are prone to photolytic cleavage .

Q. How can in silico methods predict the compound’s pharmacokinetic or target-binding properties?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against databases like DrugBank for potential targets (e.g., kinases or GPCRs). Pharmacokinetic parameters (logP, PSA) can be modeled via SwissADME. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What analytical techniques resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Reproduce assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays). Use orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to confirm activity. Purity checks via LC-MS and batch-to-batch NMR comparisons are critical to rule out impurity-driven artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol
Reactant of Route 2
(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。